molecular formula C15H26O2 B14559060 2,2-Dimethylhepta-3,6-dien-3-YL hexanoate CAS No. 61666-19-1

2,2-Dimethylhepta-3,6-dien-3-YL hexanoate

Cat. No.: B14559060
CAS No.: 61666-19-1
M. Wt: 238.37 g/mol
InChI Key: PUMDWJPESCPVGZ-UHFFFAOYSA-N
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Description

2,2-Dimethylhepta-3,6-dien-3-yl hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhepta-3,6-dien-3-yl hexanoate typically involves the esterification of hexanoic acid with 2,2-dimethylhepta-3,6-dien-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhepta-3,6-dien-3-yl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylhepta-3,6-dien-3-yl hexanoate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2,2-Dimethylhepta-3,6-dien-3-yl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylhepta-3,6-dien-3-yl hexanoate stands out due to its unique structure, which includes a branched alkyl chain and a conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be suitable .

Properties

CAS No.

61666-19-1

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2,2-dimethylhepta-3,6-dien-3-yl hexanoate

InChI

InChI=1S/C15H26O2/c1-6-8-10-12-14(16)17-13(11-9-7-2)15(3,4)5/h7,11H,2,6,8-10,12H2,1,3-5H3

InChI Key

PUMDWJPESCPVGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(=CCC=C)C(C)(C)C

Origin of Product

United States

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